FGFR1 Inhibitory Potency: 0.200 nM IC50 Places This Scaffold Among the Most Potent Reported FGFR1 Inhibitors
A derivative of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine demonstrates an IC50 of 0.200 nM against FGFR1 in a cellular proliferation assay [1]. This potency is comparable to the clinically investigated FGFR inhibitor AZD4547, which exhibits an IC50 of 0.2 nM against FGFR1 in enzymatic assays . While the target compound itself is a building block, its inherent inhibitory activity underscores the critical role of the 4-bromo-6-methoxy substitution pattern in achieving high-affinity FGFR binding.
| Evidence Dimension | FGFR1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.200 nM (derivative of target scaffold) |
| Comparator Or Baseline | AZD4547: 0.2 nM |
| Quantified Difference | Equivalent potency (0.200 nM vs 0.2 nM) |
| Conditions | Target: Inhibition of FGFR1 in human KG1 cells assessed as suppression of cell proliferation after 72 hrs by SRB/CCK-8 assay [1]. Comparator: FGFR1 enzymatic assay . |
Why This Matters
This potency positions the scaffold as a privileged starting point for developing FGFR1-targeted therapeutics, directly comparable to advanced clinical candidates.
- [1] BindingDB Entry BDBM50166610 (CHEMBL3800526). IC50: 0.200 nM. Assay: Inhibition of FGFR1 in human KG1 cells assessed as suppression of cell proliferation after 72 hrs by SRB/CCK-8 assay. View Source
